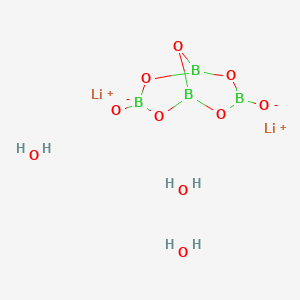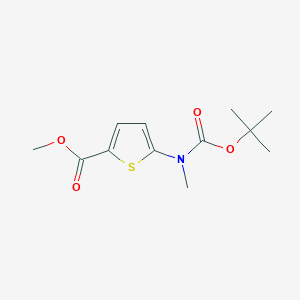![molecular formula C10H15Cl2N B6304724 [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride CAS No. 1965308-94-4](/img/structure/B6304724.png)
[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride, often referred to as CPEA-HCl, is a synthetic compound with diverse applications in science and medicine. CPEA-HCl is a white crystalline solid that is soluble in water and ethanol. It is a chiral compound, meaning it has two different configurations that are mirror images of each other. CPEA-HCl has a wide range of applications in pharmaceuticals, biochemistry, and other areas of scientific research.
Mechanism of Action
CPEA-HCl acts by covalently modifying proteins and enzymes. It binds to the active site of the enzyme and modifies the amino acid residues in the active site, resulting in a change in the enzyme's activity. CPEA-HCl also binds to membrane proteins and modifies the structure of the membrane, resulting in changes in the membrane's permeability and function.
Biochemical and Physiological Effects
CPEA-HCl has been used to study the effects of drugs on proteins and enzymes. It has been used to study the effects of drugs on the activity of enzymes, as well as the effects of drugs on the structure and function of membrane proteins. CPEA-HCl has also been used to study the effects of drugs on the permeability of cell membranes, and to study the effects of drugs on cell signaling pathways.
Advantages and Limitations for Lab Experiments
The use of CPEA-HCl in laboratory experiments has several advantages. It is a relatively inexpensive and easy to use compound. It is also relatively stable, and can be stored for long periods of time. Additionally, CPEA-HCl can be used to modify proteins and enzymes in a variety of ways, making it a versatile tool for laboratory experiments.
The main limitation of CPEA-HCl is its toxicity. It is highly toxic and should be handled with caution. Additionally, CPEA-HCl can react with other compounds, so it should be used in a well-ventilated area and with protective equipment.
Future Directions
CPEA-HCl has a wide range of applications in scientific research, and its use is likely to continue to grow in the future. Future research may focus on the use of CPEA-HCl in drug discovery and development, as well as in the study of protein-protein interactions. Additionally, research may focus on the use of CPEA-HCl to study the effects of drugs on cell signaling pathways. Finally, research may focus on the use of CPEA-HCl to study the effects of drugs on the structure and function of membrane proteins.
Synthesis Methods
CPEA-HCl is synthesized from the reaction of 2-(3-chlorophenyl)ethanamine hydrochloride and ethyl bromide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction is catalyzed by an acid-base catalyst, such as p-toluenesulfonic acid. The reaction yields a white crystalline solid that is filtered and washed with water. The product is then dried and stored for further use.
Scientific Research Applications
CPEA-HCl is widely used in scientific research for its ability to modify proteins and enzymes. It has been used to study the structure and function of enzymes, as well as to study the effects of drug molecules on enzymes. CPEA-HCl is also used in the synthesis of peptides and other biochemicals. It has been used to synthesize peptide-based drugs, and to study the interaction of drugs with proteins and enzymes. CPEA-HCl has also been used to study the structure and function of membrane proteins, and to study the effects of drugs on membrane proteins.
properties
IUPAC Name |
2-(3-chlorophenyl)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-12-7-6-9-4-3-5-10(11)8-9;/h3-5,8,12H,2,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNILVRBSLXKYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC(=CC=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)




![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)
![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)



